molecular formula C20H25ClN4O B3606682 N-{2-[4-(4-chloro-3-methylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea

N-{2-[4-(4-chloro-3-methylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea

Cat. No. B3606682
M. Wt: 372.9 g/mol
InChI Key: JFRJGXUCPYKVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(4-chloro-3-methylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea, also known as CPPU, is a plant growth regulator that has been extensively studied for its effects on fruit development and ripening. CPPU is a synthetic compound that belongs to the family of phenylurea derivatives. It has been found to be effective in enhancing fruit size, quality, and yield in various crops.

Mechanism of Action

N-{2-[4-(4-chloro-3-methylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea acts by stimulating cell division and elongation, resulting in increased fruit size. It also promotes the accumulation of sugars, organic acids, and pigments in fruits, leading to enhanced fruit quality. N-{2-[4-(4-chloro-3-methylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea has been found to increase the expression of genes involved in cell division, sugar metabolism, and pigment biosynthesis in fruits.
Biochemical and Physiological Effects:
N-{2-[4-(4-chloro-3-methylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea has been shown to affect several physiological and biochemical processes in plants, including photosynthesis, respiration, and nitrogen metabolism. It also affects the activity of enzymes involved in the synthesis of sugars and organic acids in fruits. N-{2-[4-(4-chloro-3-methylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea has been found to increase the activity of invertase, sucrose synthase, and malate dehydrogenase in fruits.

Advantages and Limitations for Lab Experiments

N-{2-[4-(4-chloro-3-methylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea has several advantages for lab experiments, including its stability and ease of use. It can be easily dissolved in water and applied to plants. However, N-{2-[4-(4-chloro-3-methylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea has some limitations, including its high cost and potential toxicity to humans and animals.

Future Directions

N-{2-[4-(4-chloro-3-methylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea has several potential applications in the field of agriculture, including its use in the production of high-quality fruits and vegetables. Further research is needed to understand the molecular mechanisms underlying the effects of N-{2-[4-(4-chloro-3-methylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea on fruit development and ripening. In addition, the potential risks associated with the use of N-{2-[4-(4-chloro-3-methylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea in agriculture need to be carefully evaluated.

Scientific Research Applications

N-{2-[4-(4-chloro-3-methylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea has been extensively studied for its effects on fruit development and ripening. It has been found to be effective in enhancing fruit size, quality, and yield in various crops, including apples, grapes, kiwifruits, and strawberries. N-{2-[4-(4-chloro-3-methylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea has also been shown to delay fruit senescence and increase shelf life.

properties

IUPAC Name

1-[2-[4-(4-chloro-3-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O/c1-16-15-18(7-8-19(16)21)25-13-11-24(12-14-25)10-9-22-20(26)23-17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRJGXUCPYKVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCN(CC2)CCNC(=O)NC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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